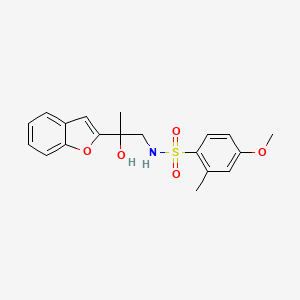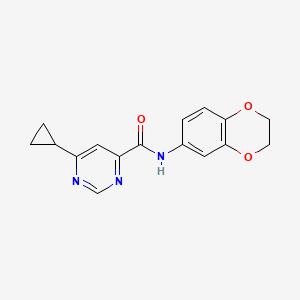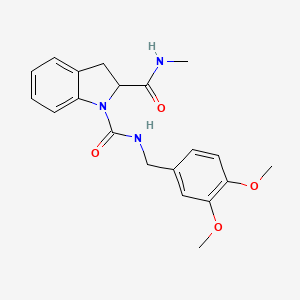
3-(Difluoromethyl)-1-((3-methoxyphenyl)sulfonyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Difluoromethyl)-1-((3-methoxyphenyl)sulfonyl)azetidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biochemistry. This compound is a member of the azetidine family and has a unique chemical structure that makes it suitable for various applications.
Mécanisme D'action
The exact mechanism of action of 3-(Difluoromethyl)-1-((3-methoxyphenyl)sulfonyl)azetidine is not fully understood. However, studies have shown that this compound can interact with various cellular targets, including enzymes and receptors, leading to the inhibition of cell growth and proliferation. Additionally, this compound can induce apoptosis, a process of programmed cell death, in cancer cells, which is a promising mechanism for the development of cancer treatments.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the concentration and duration of exposure. Studies have shown that this compound can induce DNA damage and oxidative stress in cancer cells, leading to cell death. Additionally, this compound can modulate the expression of various genes and proteins, leading to changes in cellular signaling pathways. However, the effects of this compound on normal cells and tissues are not well understood and require further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(Difluoromethyl)-1-((3-methoxyphenyl)sulfonyl)azetidine is its potent antitumor activity, which makes it a promising candidate for the development of new cancer treatments. Additionally, this compound has a unique chemical structure that makes it suitable for various scientific research applications. However, the limitations of this compound include its complex synthesis method, low solubility in aqueous solutions, and potential toxicity to normal cells and tissues.
Orientations Futures
There are several future directions for the research and development of 3-(Difluoromethyl)-1-((3-methoxyphenyl)sulfonyl)azetidine. One of the primary directions is the optimization of the synthesis method to improve the yield and purity of the final compound. Additionally, further studies are needed to investigate the effects of this compound on normal cells and tissues and to determine the potential side effects of this compound. Furthermore, the development of novel drug delivery systems and the identification of new cellular targets for this compound can enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of 3-(Difluoromethyl)-1-((3-methoxyphenyl)sulfonyl)azetidine is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 3-methoxyphenylsulfonyl chloride and difluoromethylamine in the presence of a base. This reaction results in the formation of the desired compound along with the release of hydrogen chloride gas. The purity and yield of the final compound depend on the reaction conditions and the quality of the starting materials.
Applications De Recherche Scientifique
The unique chemical structure of 3-(Difluoromethyl)-1-((3-methoxyphenyl)sulfonyl)azetidine makes it a promising candidate for various scientific research applications. One of the primary applications of this compound is in the field of medicinal chemistry. Several studies have shown that this compound has potent antitumor activity and can inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have anti-inflammatory, anti-viral, and anti-bacterial properties, which make it a potential candidate for the development of new drugs.
Propriétés
IUPAC Name |
3-(difluoromethyl)-1-(3-methoxyphenyl)sulfonylazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO3S/c1-17-9-3-2-4-10(5-9)18(15,16)14-6-8(7-14)11(12)13/h2-5,8,11H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKWTQGFERFXCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CC(C2)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-fluorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2450914.png)
![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-sulfonamide](/img/structure/B2450915.png)
![3-Amino-2-[(5-bromo-2-fluorophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B2450916.png)
![1-(4-Methylbenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2450917.png)
![2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol](/img/structure/B2450918.png)

![2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2450920.png)




![4-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]quinoline](/img/structure/B2450928.png)

